

"characterization of 5-Methoxy-2-nitro-N-propylaniline"

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Compound of Interest

Compound Name: 5-Methoxy-2-nitro-N-propylaniline

CAS No.: 1437794-73-4

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An In-Depth Technical Guide on the Synthesis and Characterization of **5-Methoxy-2-nitro-N-propylaniline**

This guide provides a comprehensive technical framework for the synthesis, purification, and detailed characterization of the novel compound, **5-Methoxy-2-nitro-N-propylaniline**. As this molecule is not extensively documented in current literature, this paper serves as a predictive and methodological resource for researchers in organic synthesis, drug discovery, and materials science. We will leverage established chemical principles and expert knowledge to propose a robust synthetic route and outline a complete analytical workflow, explaining the causality behind each experimental choice to ensure scientific rigor and reproducibility.

Molecular Overview and Strategic Importance

5-Methoxy-2-nitro-N-propylaniline is an aromatic amine derivative featuring a nitro group ortho to the amine and a methoxy group in the meta position. This specific substitution pattern makes it an interesting candidate for further functionalization, particularly in the development of azo dyes, pharmaceutical intermediates, and electroactive materials.^{[1][2]} The secondary N-propyl amine introduces specific steric and electronic properties that can modulate solubility,

reactivity, and biological activity compared to its primary amine precursor, 5-methoxy-2-nitroaniline.

The foundational step to understanding this compound is a robust and verifiable characterization, which confirms its identity, purity, and structure.

Molecular Structure of **5-Methoxy-2-nitro-N-propylaniline**

Caption: Predicted Molecular Structure.

Proposed Synthesis and Purification

Rationale for Synthetic Approach

The most direct and reliable method for synthesizing **5-Methoxy-2-nitro-N-propylaniline** is through the nucleophilic substitution (N-alkylation) of its primary amine precursor, 5-methoxy-2-nitroaniline. This well-established reaction involves the amine acting as a nucleophile, attacking an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane, in the presence of a mild base. The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: N-Alkylation

Materials:

- 5-Methoxy-2-nitroaniline (1.0 eq)[3]
- 1-Bromopropane (1.2 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetonitrile (CH_3CN), anhydrous
- Ethyl acetate (EtOAc) and Hexanes for chromatography
- Deionized Water

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methoxy-2-nitroaniline and anhydrous potassium carbonate.
- Add anhydrous acetonitrile to create a slurry.
- Add 1-bromopropane to the mixture.
- Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude product.

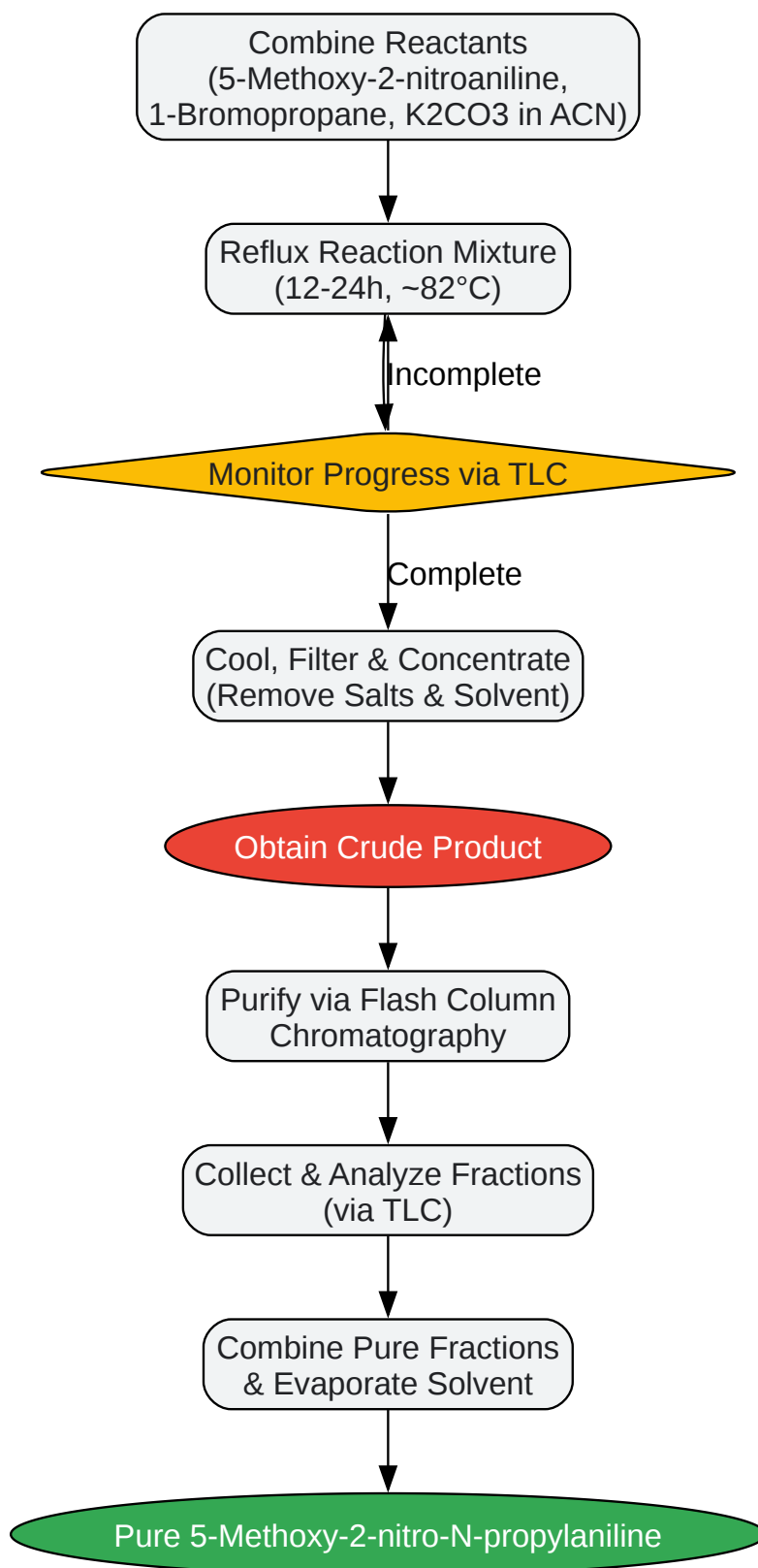
Purification Protocol: Flash Column Chromatography

The crude product will likely contain unreacted starting material and potentially some dialkylated byproduct. Purification via flash column chromatography is the standard and most effective method.

Procedure:

- Prepare a silica gel column using a suitable solvent system, determined by prior TLC analysis (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).
- Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
- Load the sample onto the column and elute with the solvent gradient.
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **5-Methoxy-2-nitro-N-propylaniline** as a solid.

Synthesis and Purification Workflow



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Caption: Synthetic and Purification Workflow.

Comprehensive Spectroscopic and Physical Characterization

This section outlines the analytical techniques required to confirm the structure and purity of the synthesized compound. The data presented are predictive, based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

^1H NMR Spectroscopy (Predicted, in CDCl_3 , 400 MHz): The causality for these predictions lies in the electronic effects of the substituents. The ortho-nitro group is strongly electron-withdrawing, deshielding nearby protons, while the amine and methoxy groups are electron-donating.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8 - 8.0	d	1H	Ar-H (ortho to NO ₂)	Strongly deshielded by the adjacent electron-withdrawing nitro group.
~6.4 - 6.6	dd	1H	Ar-H (ortho to NH, meta to NO ₂)	Shielded by the amine, deshielded by the nitro group.
~6.2 - 6.4	d	1H	Ar-H (ortho to OMe)	Strongly shielded by the electron-donating methoxy and amino groups.
~5.0 - 5.5	br s	1H	N-H	Broad signal due to quadrupole broadening and potential exchange.
~3.8 - 3.9	s	3H	-OCH ₃	Typical chemical shift for an aryl methoxy group.
~3.1 - 3.3	t	2H	-NH-CH ₂ -	Methylene group adjacent to the nitrogen atom.
~1.6 - 1.8	sextet	2H	-CH ₂ -CH ₂ -CH ₃	Methylene group in the middle of the propyl chain.
~0.9 - 1.1	t	3H	-CH ₃	Terminal methyl group of the

propyl chain.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz): Predicted shifts are based on additive rules and comparison with similar structures. The carbons attached to heteroatoms (N, O) and the nitro group will be the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Prep: Dissolve ~1 mg of the purified product in 1 mL of a volatile solvent like ethyl acetate.
- Instrumentation: Use a standard GC-MS system with a non-polar capillary column (e.g., HP-5ms).
- GC Method:
 - Injector Temp: 250°C
 - Oven Program: Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.

Predicted Fragmentation Data: The molecular formula is C₁₀H₁₄N₂O₃, with a predicted molecular weight of 210.23 g/mol .

m/z Value	Proposed Fragment Ion	Proposed Neutral Loss
210	$[M]^{+}$ (Molecular Ion)	-
181	$[M - C_2H_5]^+$	Loss of ethyl radical
164	$[M - NO_2]^+$	Loss of nitro group
167	$[M - C_3H_7]^+$	Loss of propyl radical

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum from 4000 to 400 cm^{-1} .

Predicted Key Vibrational Frequencies:

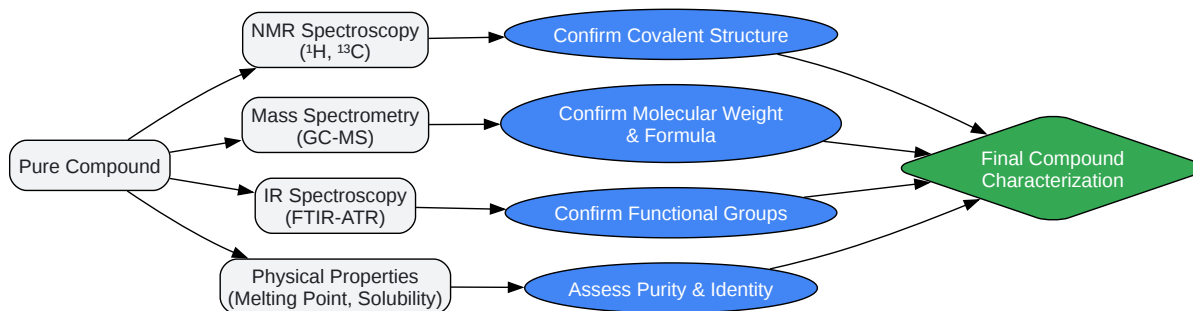
Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3350 - 3450	N-H Stretch	Secondary Amine
~2850 - 3000	C-H Stretch (sp^3)	Propyl, Methoxy
~1500 - 1550	Asymmetric NO_2 Stretch	Nitro Group
~1330 - 1370	Symmetric NO_2 Stretch	Nitro Group
~1200 - 1280	Aryl C-O Stretch	Methoxy Ether

The presence of a sharp peak around 3400 cm^{-1} (N-H stretch) and the strong characteristic absorbances for the nitro group are key diagnostic markers.^[4]

Physical Properties

Property	Proposed Method	Expected Result
Appearance	Visual Inspection	Yellow to orange crystalline solid, based on the chromophores present and the appearance of the precursor. [5][6]
Melting Point	Capillary Melting Point Apparatus	A sharp melting range (e.g., within 2°C) indicates high purity. Expected to differ from the starting material (127-133°C).[5]
Solubility	Visual assessment in various solvents	Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane; poorly soluble in water.[7]

Analytical Characterization Workflow



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Caption: Comprehensive Analytical Workflow.

Safety and Handling

The precursor, 5-methoxy-2-nitroaniline, is classified as a skin sensitizer and an irritant.[3][8] It is imperative to assume that **5-Methoxy-2-nitro-N-propylaniline** possesses similar or potentially enhanced hazards.

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
- Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a predictive yet comprehensive framework for the synthesis and characterization of the novel compound **5-Methoxy-2-nitro-N-propylaniline**. By following the proposed N-alkylation synthesis, rigorous chromatographic purification, and multi-faceted spectroscopic analysis, researchers can confidently prepare and validate this molecule. The outlined protocols are designed to be self-validating, ensuring that the final product meets the high standards of purity and structural integrity required for subsequent applications in research and development.

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